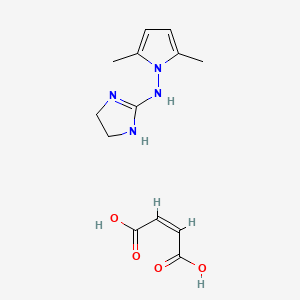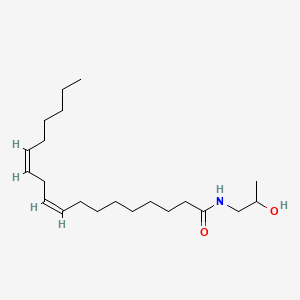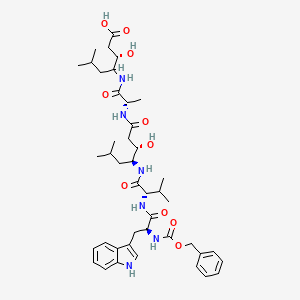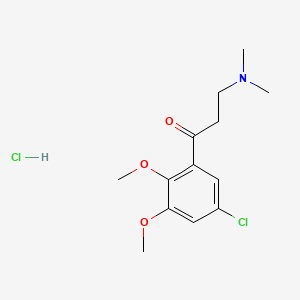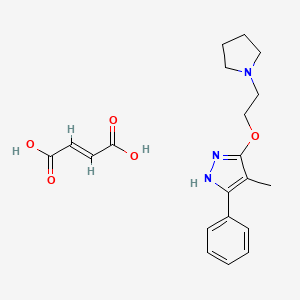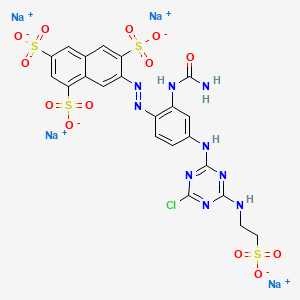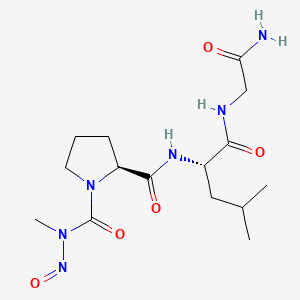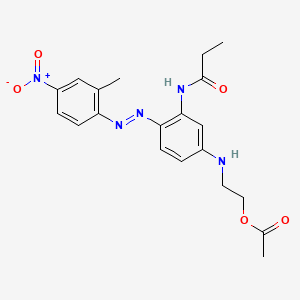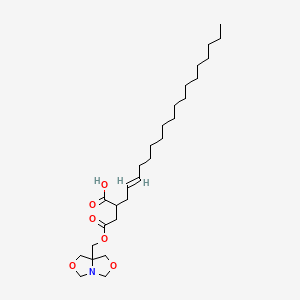
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate is a complex organic compound with a molecular formula of C28H49NO6 and a molecular weight of 495.69 g/mol . This compound is characterized by its unique structure, which includes an oxazolo-oxazole ring system and a long aliphatic chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate typically involves multiple steps:
Formation of the Oxazolo-Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Aliphatic Chain: The long aliphatic chain is introduced through esterification or amidation reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate: shares similarities with other oxazolo-oxazole derivatives and long-chain aliphatic compounds.
Uniqueness
Unique Structure: The combination of the oxazolo-oxazole ring system with a long aliphatic chain is relatively rare, providing unique chemical and physical properties.
Distinct Reactivity: The compound’s reactivity is influenced by its specific structure, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
93783-52-9 |
|---|---|
Molecular Formula |
C28H49NO6 |
Molecular Weight |
495.7 g/mol |
IUPAC Name |
(E)-2-[2-oxo-2-(1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-ylmethoxy)ethyl]icos-4-enoic acid |
InChI |
InChI=1S/C28H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27(31)32)19-26(30)35-22-28-20-33-23-29(28)24-34-21-28/h16-17,25H,2-15,18-24H2,1H3,(H,31,32)/b17-16+ |
InChI Key |
JRAMIYMUAKPWJF-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC12COCN1COC2)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC12COCN1COC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



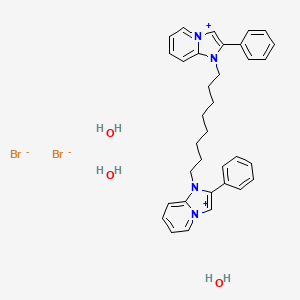

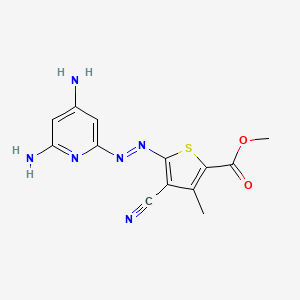
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
